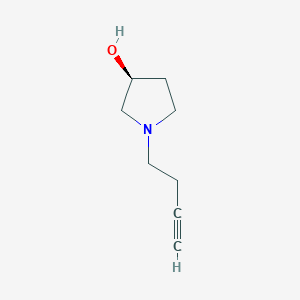
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a compound featuring a pyrrolidin-3-ol core, which is a common scaffold in various biologically active molecules. However, the specific biological activity and research surrounding this compound appear limited, suggesting it may be a relatively new discovery or not yet widely studied.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound consists of a pyrrolidine ring with a hydroxyl group and an alkyne substituent. The presence of the alkyne group may influence its reactivity and interaction with biological targets.
Potential Biological Activities
Given the structural features, this compound could exhibit various biological activities. The pyrrolidine ring is known for its presence in many pharmacologically active compounds, suggesting potential avenues for research in medicinal chemistry. While specific studies on this compound are scarce, related compounds with similar structures have shown promise in several areas:
- Antimicrobial Activity : Pyrrolidine derivatives have been explored for their antibacterial and antifungal properties.
- Anticancer Potential : Compounds with similar scaffolds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Neuroprotective Effects : Some pyrrolidine derivatives have demonstrated neuroprotective properties, possibly due to their ability to modulate neurotransmitter systems.
Research Findings
A comprehensive search through scientific databases yielded limited direct studies on this compound, but insights can be drawn from related research:
Table 1: Biological Activities of Related Pyrrolidine Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| (S)-3-Hydroxypyrrolidine | Antimicrobial | |
| Aminopyrrolidinyl Phosphonates | Antibiotic | |
| Oxynitidine Derivatives | TOP1 Inhibition |
Case Studies
While specific case studies on this compound are not available, the following examples illustrate the potential impact of pyrrolidine derivatives in biological research:
Case Study 1: Anticancer Activity
A study focused on pyrrolidine derivatives showed that certain analogs could inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance anticancer efficacy.
Case Study 2: Neuroprotective Effects
Research into related compounds indicated that some pyrrolidine derivatives could protect neurons from oxidative stress and apoptosis, highlighting their potential in treating neurodegenerative diseases.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3S)-1-but-3-ynylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H13NO/c1-2-3-5-9-6-4-8(10)7-9/h1,8,10H,3-7H2/t8-/m0/s1 |
InChI Key |
TZRVVHFJYYPHMT-QMMMGPOBSA-N |
Isomeric SMILES |
C#CCCN1CC[C@@H](C1)O |
Canonical SMILES |
C#CCCN1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















